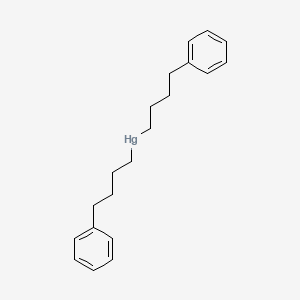
Bis(4-phenylbutyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-phenylbutyl)mercury is an organomercury compound characterized by the presence of two 4-phenylbutyl groups attached to a central mercury atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-phenylbutyl)mercury typically involves the reaction of mercury(II) acetate with 4-phenylbutyl bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.
化学反应分析
Types of Reactions
Bis(4-phenylbutyl)mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and 4-phenylbutyl derivatives.
Substitution: The mercury atom can be substituted with other metal atoms or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium amalgam or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include mercury(II) oxide, elemental mercury, and various 4-phenylbutyl derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Bis(4-phenylbutyl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for its potential use in developing mercury-based pharmaceuticals.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Bis(4-phenylbutyl)mercury involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, affecting their function and leading to oxidative stress. This interaction can result in the generation of reactive oxygen species (ROS), which further contribute to cellular damage .
相似化合物的比较
Similar Compounds
Methylmercury: Another organomercury compound known for its neurotoxicity.
Ethylmercury: Similar to methylmercury but with different pharmacokinetics and toxicity profiles.
Phenylmercury: Contains a phenyl group attached to mercury, used in various industrial applications.
Uniqueness
Bis(4-phenylbutyl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. Its dual 4-phenylbutyl groups provide steric hindrance, influencing its interactions and stability in chemical reactions .
属性
CAS 编号 |
4848-87-7 |
|---|---|
分子式 |
C20H26Hg |
分子量 |
467.0 g/mol |
IUPAC 名称 |
bis(4-phenylbutyl)mercury |
InChI |
InChI=1S/2C10H13.Hg/c2*1-2-3-7-10-8-5-4-6-9-10;/h2*4-6,8-9H,1-3,7H2; |
InChI 键 |
AWKJERXINJUULZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCC[Hg]CCCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


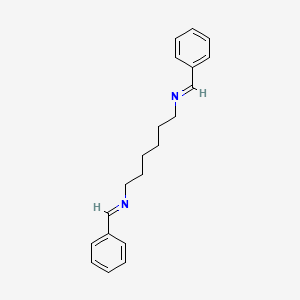
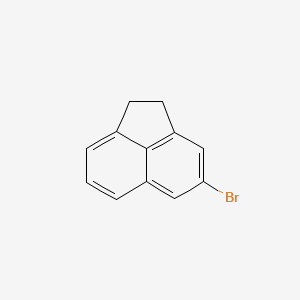




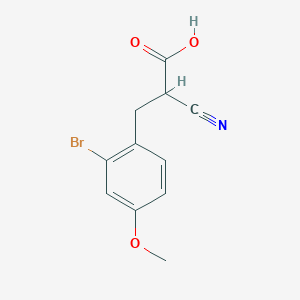
![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)


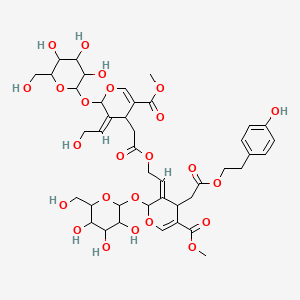
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
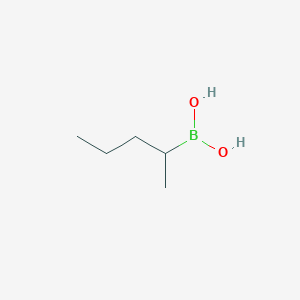
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
